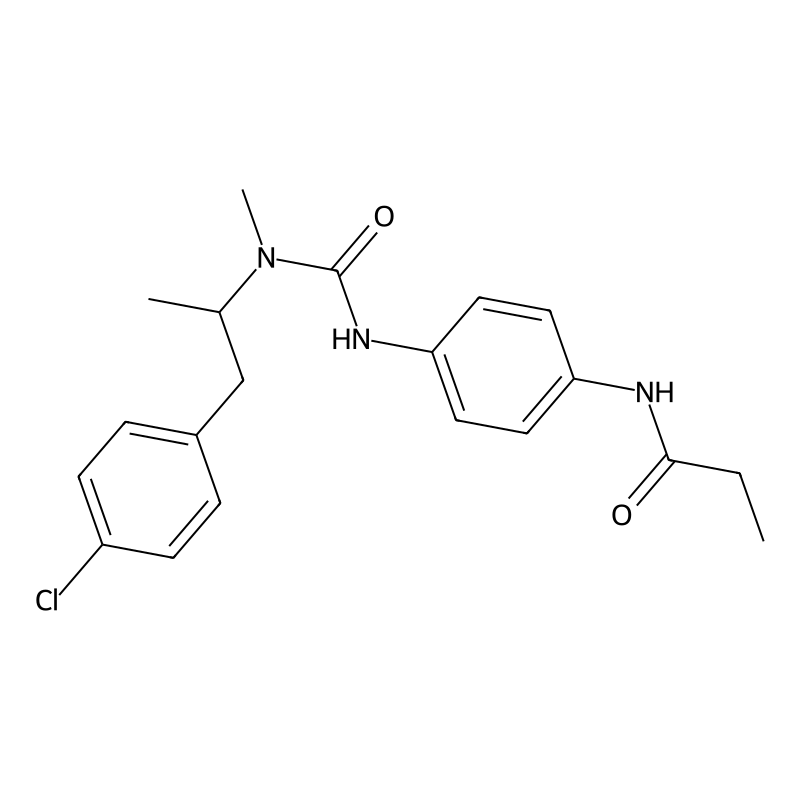

N-[4-[[1-(4-chlorophenyl)propan-2-yl-methylcarbamoyl]amino]phenyl]propanamide

Catalog No.

S7711183

CAS No.

M.F

C20H24ClN3O2

M. Wt

373.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-[4-[[1-(4-chlorophenyl)propan-2-yl-methylcarbamoyl]amino]phenyl]propanamide

IUPAC Name

N-[4-[[1-(4-chlorophenyl)propan-2-yl-methylcarbamoyl]amino]phenyl]propanamide

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C20H24ClN3O2/c1-4-19(25)22-17-9-11-18(12-10-17)23-20(26)24(3)14(2)13-15-5-7-16(21)8-6-15/h5-12,14H,4,13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

GWEMPORFCXPFPI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)N(C)C(C)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)N(C)C(C)CC2=CC=C(C=C2)Cl

NNCD is an organic compound with the chemical formula C22H27ClN2O2. Its systematic name is N-(4-(1-(4-chlorophenyl)propan-2-ylcarbamoyl)phenyl)propanamide. NNCD is classified as an amide, a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom (N). It was first synthesized and reported in 2007 by a group of chemists at the Indian Institute of Technology Bombay.

NNCD is a white to off-white solid that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol. It has a melting point range of 134-138°C. The molecular weight of NNCD is 398.92 g/mol. Its structure consists of a central phenyl ring attached to two side chains, each of which contains an amide group and a tertiary amine group.

The synthesis of NNCD involves several steps, starting with the reaction between p-chloroacetophenone and 2-bromo-1-propanol to form 4-chloro-α-(2-hydroxy-1-propyl)acetophenone. This intermediate is then reacted with methyl isocyanate to form N-(4-chlorophenyl)-N'-methylcarbamoyl-2-hydroxy-1-propylacetamide. Finally, this compound is reacted with 4-aminophenylpropan-1-one to yield NNCD. The chemical structure of NNCD has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Several analytical methods have been developed to detect and quantify NNCD in different samples. High-performance liquid chromatography (HPLC) is the most commonly used method, which separates and identifies NNCD based on its unique retention time and UV absorbance. Other methods include gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and electrochemical sensing.

NNCD has shown promising results in various biological assays, including anti-inflammatory, antibacterial, and anticancer activities. In vitro studies have reported that NNCD inhibits the growth and proliferation of cancer cells by inducing apoptosis, a programmed cell death mechanism. Moreover, NNCD has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.

The toxicity and safety of NNCD have been evaluated in several animal models. Acute toxicity studies in mice showed that NNCD has a low toxicity profile, with a median lethal dose (LD50) range of 1000-2000 mg/kg. Moreover, NNCD did not cause any significant changes in the hematological, biochemical, and histopathological parameters of rats and mice at doses up to 1000 mg/kg. However, further studies are required to evaluate the long-term toxicity and safety of NNCD in humans.

NNCD has several potential applications in scientific experiments, including drug discovery, nanotechnology, and materials science. NNCD can act as a building block for the synthesis of other amide-based compounds with diverse biological and chemical properties. Moreover, NNCD can form stable complexes with metal ions such as copper and silver, leading to the development of metal-based nanomaterials with enhanced catalytic and antibacterial activities.

The current research on NNCD is focused on exploring its biological and chemical properties in more detail and developing novel applications for this compound. Several research groups are investigating the mechanism of action of NNCD on cancer cells and other biological targets. Moreover, efforts are underway to improve the synthesis and characterization of NNCD and its derivatives, as well as to develop more efficient methods to detect and quantify NNCD in various samples.

NNCD has significant potential in various fields of research and industry. In drug discovery, NNCD can act as a scaffold for the synthesis of new and potent drug candidates with diverse biological activities. In nanotechnology, NNCD can be used to develop metal-based nanomaterials with improved catalytic and antibacterial properties. In materials science, NNCD can be used as a building block for the synthesis of new and functional materials with unique physical and chemical properties.

Despite its promising potential, NNCD has several limitations that need to be addressed in future research. First, more studies are required to evaluate the long-term toxicity and safety of NNCD in humans, as well as its potential side effects. Second, the biological mechanism of action of NNCD needs to be elucidated in more detail to understand its effects on different biological targets. Third, more efficient and sensitive methods need to be developed to detect and quantify NNCD in various samples. Fourth, research is needed to explore the potential of NNCD in other fields, such as energy storage and electrocatalysis.

Several future directions can be envisioned for the research on NNCD. One direction is the synthesis of new and improved derivatives of NNCD with enhanced biological and chemical properties. Another direction is the development of new analytical methods to detect and quantify NNCD in complex samples, such as biological fluids and environmental samples. Moreover, the potential of NNCD in other fields, such as energy storage and electrocatalysis, needs to be explored in more detail. Finally, more studies are required to evaluate the potential of NNCD as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

373.1557047 g/mol

Monoisotopic Mass

373.1557047 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds